molecular formula C13H11NO5 B14298648 5-[1-(Furan-2-yl)-2-nitroethyl]-2H-1,3-benzodioxole CAS No. 112616-82-7

5-[1-(Furan-2-yl)-2-nitroethyl]-2H-1,3-benzodioxole

Cat. No.: B14298648
CAS No.: 112616-82-7
M. Wt: 261.23 g/mol
InChI Key: BYTYYHMMJYIQNJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-[1-(Furan-2-yl)-2-nitroethyl]-2H-1,3-benzodioxole is a complex organic compound that belongs to the class of furan derivatives. These compounds are characterized by a furan ring, which is a five-membered aromatic ring with one oxygen atom. The compound also contains a benzodioxole moiety, which is a fused ring system consisting of a benzene ring and a dioxole ring. This unique structure imparts specific chemical and biological properties to the compound, making it of interest in various fields of research.

Preparation Methods

The synthesis of 5-[1-(Furan-2-yl)-2-nitroethyl]-2H-1,3-benzodioxole can be achieved through several synthetic routes. One common method involves the reaction of furan-2-carbaldehyde with nitroethane in the presence of a base to form the nitroalkene intermediate. This intermediate is then subjected to a cyclization reaction with catechol in the presence of an acid catalyst to form the benzodioxole ring system. The reaction conditions typically involve moderate temperatures and the use of solvents such as ethanol or methanol .

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the synthesis process .

Chemical Reactions Analysis

5-[1-(Furan-2-yl)-2-nitroethyl]-2H-1,3-benzodioxole undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.

Common reagents and conditions used in these reactions include acidic or basic catalysts, organic solvents, and controlled temperatures. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

5-[1-(Furan-2-yl)-2-nitroethyl]-2H-1,3-benzodioxole has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-[1-(Furan-2-yl)-2-nitroethyl]-2H-1,3-benzodioxole involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to antimicrobial effects. The furan and benzodioxole moieties may also contribute to the compound’s biological activity by interacting with enzymes and receptors involved in various biochemical pathways .

Comparison with Similar Compounds

5-[1-(Furan-2-yl)-2-nitroethyl]-2H-1,3-benzodioxole can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific combination of functional groups and ring systems, which impart distinct chemical reactivity and biological activity.

Properties

CAS No.

112616-82-7

Molecular Formula

C13H11NO5

Molecular Weight

261.23 g/mol

IUPAC Name

5-[1-(furan-2-yl)-2-nitroethyl]-1,3-benzodioxole

InChI

InChI=1S/C13H11NO5/c15-14(16)7-10(11-2-1-5-17-11)9-3-4-12-13(6-9)19-8-18-12/h1-6,10H,7-8H2

InChI Key

BYTYYHMMJYIQNJ-UHFFFAOYSA-N

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)C(C[N+](=O)[O-])C3=CC=CO3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.